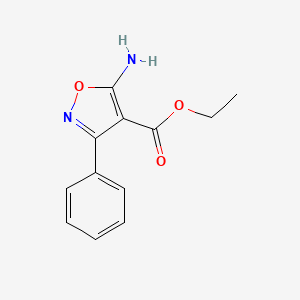

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAUWXZMIWBIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300585 | |

| Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29278-09-9 | |

| Record name | 29278-09-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Multi-step Synthesis via Benzoyl Chloride and Ethyl 2-cyanoacetate

This method is well-documented and involves three main stages:

Stage 1: Condensation Reaction

Benzoyl chloride (2.5 mL, 0.022 mol) is reacted with ethyl 2-cyanoacetate (1.1 mL, 0.011 mol) in benzene (100 mL) in the presence of triethylamine (3.0 mL, 0.022 mol) at ambient temperature for 48 hours. The reaction mixture turns orange and thick, indicating progress. This step forms an intermediate that is isolated by extraction and purified by flash chromatography.

Stage 2: Cyclization via Phosphoryl Chloride

The intermediate is dissolved in dichloromethane (100 mL) and treated with phosphoryl chloride (1 mL, 0.01 mol) and triethylamine (3 mL, 0.02 mol) dropwise. The mixture is refluxed overnight, changing color from yellow to dark red, indicating cyclization to the isoxazole ring.

Stage 3: Amination with Hydroxylamine Hydrochloride

The crude product is treated with hydroxylamine hydrochloride in 10% sodium hydroxide solution at room temperature for 3 hours. The product is extracted, dried, and purified by flash chromatography to yield ethyl 5-amino-3-phenylisoxazole-4-carboxylate as a white powder with a yield of approximately 498 mg (2 mmol) from the starting materials.

- LCMS shows a retention time of 2.46 min and molecular ion peak at m/z 233.1 (M+H)+ confirming the product identity.

Alternative Synthesis via Hydroxylamine and 2-Cyano-3-alkoxy-2-butenates

A patent and literature sources describe a method involving the reaction of ethyl 2-cyano-3-ethoxy-2-butenoate with hydroxylamine released from hydroxylamine hydrochloride using sodium ethoxide or tertiary amines in alcoholic media. This reaction proceeds at room temperature with high yield (up to 93%) and produces the ethyl ester of 5-amino-3-methyl-4-isoxazolecarboxylic acid, a close analog of the phenyl-substituted compound.

Key features of this method:

- Use of sodium ethoxide or tertiary amines to liberate hydroxylamine in situ.

- Mild reaction conditions at room temperature.

- High purity and yield of the ester product.

- Avoidance of harsh conditions and by-product formation common in other methods.

This approach is practical and efficient, providing a high-purity crude product suitable for further transformations.

The benzoyl chloride method is classical and well-established, allowing for the introduction of the phenyl group directly from benzoyl chloride. However, it requires prolonged reaction times and multiple purification steps.

The hydroxylamine-based method, while originally developed for methyl-substituted isoxazole esters, has been adapted for ethyl esters and offers a more straightforward and higher-yielding synthesis with fewer side reactions.

Both methods rely on the formation of the isoxazole ring via cyclization involving nitrile and hydroxylamine functionalities.

Analytical techniques such as LCMS, NMR, and IR spectroscopy are essential for confirming the structure and purity of the final product.

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation (Method 1) | Benzoyl chloride, ethyl 2-cyanoacetate, triethylamine, benzene | 48 h | Ambient | - | Orange thick mixture forms |

| Cyclization (Method 1) | Phosphoryl chloride, triethylamine, DCM | Overnight | Reflux | - | Color change to dark red |

| Amination (Method 1) | Hydroxylamine hydrochloride, 10% NaOH | 3 h | Ambient | ~Yield 2 mmol isolated | Purification by flash chromatography |

| Hydroxylamine release (Method 2) | Sodium ethoxide or tertiary amine, hydroxylamine hydrochloride | Few hours | Room temperature | Up to 93 | Cleaner reaction, high purity product |

The preparation of 5-amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is effectively achieved through multi-step synthetic routes involving condensation, cyclization, and amination reactions. The benzoyl chloride route is classical but time-consuming, while hydroxylamine-mediated methods offer higher yields and cleaner reactions. Selection of the method depends on available reagents, desired scale, and purity requirements. Both approaches are supported by robust analytical data confirming the successful synthesis of the target compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoxazole ring.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester has applications in various scientific research fields, particularly in synthesizing biologically active compounds and pharmaceutical research .

Scientific Research Applications

- Cardiac Myosin Activation: Introduction of the amino-isoxazole ring as a bioisostere for the urea group is acceptable for cardiac myosin activation . Diphenylalkylisoxazol-5-amine compounds have been synthesized and assessed for cardiac myosin ATPase activation . Certain compounds showed potent cardiac myosin activation at a concentration of 10 μM, indicating that isoxazole compounds could be a new series of cardiac myosin ATPase activators for treating systolic heart failure .

- Enantioselective Aza-Friedel-Crafts Reaction: 5-Aminoisoxazoles have been used in enantioselective aza-Friedel-Crafts reactions with isatin-derived N-Boc ketimines, using a chiral phosphoric acid as a catalyst . This reaction provided novel 3-isoxazole 3-amino-oxindoles with good yields (up to 99%) and moderate to good enantioselectivities (up to 99%) .

- Prodrugs in Antituberculosis Activity: Mefloquine-isoxazole carboxylic esters have been synthesized as prodrugs . One compound, 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, demonstrated antituberculosis activity against replicating and non-replicating Mycobacterium tuberculosis .

- Solid Phase Peptide Synthesis: 5-Amino-3-methyl-isoxazole-4-carboxylic acid could potentially be applied in solid phase peptide synthesis .

- RORγt Inverse Agonists: Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists . This suggests new optimization opportunities .

Wirkmechanismus

The mechanism of action of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations and Structural Features

The biological and chemical properties of isoxazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Key Comparative Insights

Electronic and Steric Effects

- Phenyl vs. Methyl at Position 3 : The phenyl group in the target compound enhances π-π stacking interactions with biological targets compared to the smaller methyl group in analogues (e.g., ’s 3-methyl derivative). This may improve binding affinity in receptor-mediated applications .

Ester Group Modifications

- Ethyl vs. tert-Butyl Esters : The tert-butyl ester in ’s compound offers superior steric protection against enzymatic hydrolysis, extending half-life in vivo .

Amino Group Positioning

- Amino at Position 5 vs.

Biologische Aktivität

5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (referred to as Compound X) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of Compound X, including its mechanisms of action, biochemical properties, and effects on various cellular processes.

Chemical Structure and Properties

Compound X has the molecular formula CHNO and is characterized by an isoxazole ring, which is known for its ability to interact with biological targets. The chemical structure contributes to its solubility and reactivity, making it a candidate for various therapeutic applications .

Target Interactions

Compound X primarily interacts with specific proteins and enzymes involved in cellular signaling and metabolic pathways. These targets may include:

- Enzymes : Such as oxidoreductases and transferases, which are critical in redox reactions.

- Receptors : Potentially involved in signal transduction pathways.

The binding interactions typically involve non-covalent forces such as hydrogen bonds and hydrophobic interactions, leading to modulation of enzymatic activity or receptor activation.

Biochemical Pathways

The compound influences several key biochemical pathways:

- Cell Signaling : It can modulate kinases and phosphatases, affecting phosphorylation states of proteins involved in cell growth and differentiation.

- Metabolic Regulation : By altering gene expression related to metabolism, Compound X impacts energy production and biosynthesis within cells .

Antimicrobial Activity

Research indicates that Compound X exhibits antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Cytotoxicity

Compound X has shown cytotoxic effects in several cancer cell lines. Notably, it has been tested against human leukemia cells, where it displayed significant cytotoxicity with an IC value indicating potent activity . The mechanism behind this cytotoxicity may involve apoptosis induction through modulation of signaling pathways.

Case Studies

Several studies have highlighted the biological potential of Compound X:

- Antiviral Activity : In a study assessing antiviral properties, derivatives of Compound X were tested against herpes simplex virus (HSV-1), showing promising results in inhibiting viral replication .

- Antiparasitic Properties : Research on 3-aryl-substituted isoxazole derivatives, including Compound X, revealed efficacy in controlling endoparasites, suggesting potential applications in veterinary medicine .

Summary of Findings

The following table summarizes the key biological activities and mechanisms associated with this compound:

Q & A

Q. What are the key synthetic routes for 5-amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester?

The compound can be synthesized via a multi-step approach. A validated method involves:

- Step 1 : Condensation of ethyl cyanoacetate with triethyl orthoacetate to form ethyl 2-cyano-3-ethoxybut-2-enoate.

- Step 2 : Cyclization with hydroxylamine hydrochloride under reflux to yield the isoxazole core.

- Step 3 : Introduction of the phenyl group via nucleophilic substitution or coupling reactions, followed by esterification . Modifications to accommodate the phenyl substituent may require optimized reaction conditions (e.g., temperature, catalysts) compared to methyl analogs .

Q. How can researchers characterize the purity and structure of this compound?

Standard analytical techniques include:

- Spectroscopy : IR for functional groups (e.g., ester C=O at ~1700 cm⁻¹), ¹H/¹³C-NMR for substituent arrangement (e.g., phenyl protons at δ 7.2–7.5 ppm) .

- Mass spectrometry : LRMS or HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 277.1 for C₁₃H₁₃N₂O₃) .

- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .

Q. What methodologies are employed to study its reactivity for derivatization?

The amino and ester groups are primary sites for functionalization:

- Amino group : React with acid chlorides or anhydrides to form amides (e.g., using acetyl chloride in DCM) .

- Ester group : Hydrolyze to carboxylic acid using NaOH in MeOH/H₂O (1:1) at 60°C for 20 hours .

- Isoxazole ring : Perform cycloaddition or hydrogenation to modify electronic properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for phenyl-substituted analogs?

- Variation of substituents : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the phenyl ring to assess impact on bioactivity.

- Biological assays : Test analogs in in vitro enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or in vivo rodent models (e.g., carrageenan-induced edema) .

- Data analysis : Use IC₅₀ values and molecular docking to correlate substituent effects with target binding .

Q. What strategies improve the compound’s stability under physiological conditions?

- pH stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 37°C, monitoring via HPLC .

- Esterase resistance : Replace ethyl ester with bulky esters (e.g., tert-butyl) to reduce enzymatic hydrolysis .

- Lyophilization : Stabilize as a lyophilized powder for long-term storage at -20°C .

Q. How can computational methods predict its interaction with biological targets?

- Molecular docking : Use software (e.g., AutoDock Vina) to model binding to receptors like GABA transporters or COX-2.

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

- QSAR models : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification : Optimize column chromatography (e.g., EtOAc/hexane gradients) or recrystallization (DMF/acetic acid) for high yields .

- Safety : Mitigate exothermic risks during cyclization by controlled reagent addition and temperature monitoring .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.